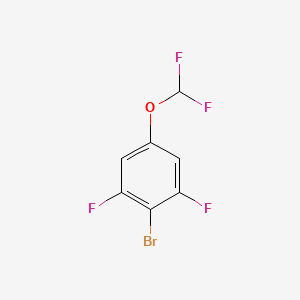

2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene

Descripción

Background and Significance of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds have emerged as one of the most significant classes of synthetic organic molecules in contemporary chemistry, with their importance extending across pharmaceutical, agrochemical, and materials science applications. The incorporation of fluorine atoms into aromatic systems fundamentally alters the electronic properties, metabolic stability, and bioavailability of organic molecules through what researchers have termed "fluoromaticity". This phenomenon arises from the addition of fluorine atoms to aromatic rings, which brings about an additional set of pi-bonding and antibonding orbitals that can further stabilize the ring structure and increase resistance to addition reactions. The electronic effects of fluorine substitution are particularly pronounced due to the strong electron-withdrawing nature of fluorine, which significantly impacts the reactivity patterns and physicochemical properties of the aromatic system.

The strategic placement of fluorine atoms on aromatic rings serves multiple purposes in molecular design, particularly in pharmaceutical applications where fluorine incorporation has become a cornerstone of drug development strategies. Research has demonstrated that fluorinated aromatics exhibit enhanced metabolic stability compared to their non-fluorinated counterparts, primarily through the inhibition of cytochrome P450-mediated oxidation pathways. The addition of fluorine atoms, especially in the para position on benzene rings, creates an inductive electron-withdrawing effect that deactivates other ring positions against metabolic oxidation, thereby extending drug half-life and improving therapeutic efficacy. This metabolic protection has led to the incorporation of fluorine in more than twenty percent of marketed pharmaceuticals, with nearly three hundred fluorine-containing drugs having received official approval for medical use.

The unique properties of fluorinated aromatic compounds extend beyond pharmaceutical applications to encompass advanced materials and specialty chemicals. Industrial applications have leveraged the exceptional thermal stability and chemical resistance of fluorinated aromatics, properties that can be attributed to the additional ring stability conferred by fluorine substitution. These compounds find utility as intermediates in the production of catalysts, photoacid generators, and various fluorinated polymers, where their enhanced stability and specific electronic properties provide distinct advantages over conventional aromatic compounds. The development of fluorinated aromatic compounds has thus become a critical area of research for advancing both fundamental organic chemistry and practical applications across multiple industries.

Historical Context and Development of Polyfluorinated Benzene Derivatives

The historical development of polyfluorinated benzene derivatives can be traced back to the pioneering work in organofluorine chemistry that began in the early nineteenth century, establishing the foundation for modern fluoroaromatic synthesis. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane, marking the beginning of systematic fluoroorganic chemistry. Subsequently, in 1862, Alexander Borodin pioneered a halogen exchange method by reacting benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing one of the earliest protocols for introducing fluorine into aromatic systems. These early developments laid the groundwork for more sophisticated fluorination methodologies that would eventually enable the synthesis of complex polyfluorinated aromatic compounds.

The industrial development of fluoroaromatic chemistry gained significant momentum in the early twentieth century, driven by the discovery of chlorofluorocarbons and their unique properties. Frédéric Swarts introduced antimony fluoride as a fluorinating agent in 1898, providing a more practical alternative to elemental fluorine for synthetic applications. The explosive nature of elemental fluorine when mixed with organic compounds necessitated the development of safer fluorination methodologies, leading to the introduction of diluted fluorine systems using inert nitrogen gas in 1931. These technological advances enabled more controlled and predictable fluorination reactions, facilitating the synthesis of increasingly complex fluoroaromatic molecules.

The modern era of polyfluorinated benzene derivative synthesis began with the introduction of electrophilic fluorinating methodologies in the late 1940s, starting with cobalt trifluoride systems. The development of electrochemical fluorination by Joseph H. Simons in the 1930s provided a method for generating highly stable perfluorinated materials without relying on elemental fluorine or traditional metathetical approaches. The discovery of noble gas compounds such as xenon tetrafluoride in the early 1960s provided a host of new fluorinating reagents that expanded the synthetic toolkit available for fluoroaromatic chemistry. These methodological advances coincided with growing recognition of the unique properties imparted by fluorine substitution, leading to systematic investigation of polyfluorinated benzene derivatives and their potential applications.

Contemporary synthetic approaches to polyfluorinated benzene derivatives have benefited from the development of regioselective fluorination methodologies that enable precise control over substitution patterns. Recent advances include the use of nucleophilic fluorination routes, such as fluorodenitration reactions, which provide viable industrial alternatives for the formation of selectively fluorinated aromatic compounds. The development of specialized fluorinating reagents, including N-fluorobenzenesulfonimide and related compounds, has enabled direct fluorination of aromatic carbon-hydrogen bonds under mild conditions with high regioselectivity. These methodological improvements have made it possible to synthesize complex polyfluorinated benzene derivatives with multiple different halogen substituents and functional groups, such as difluoromethoxy groups, in a controlled and predictable manner.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1835-1862 | First organofluorine compounds and halogen exchange methods | Established foundational fluoroorganic chemistry |

| 1898-1931 | Introduction of safer fluorinating agents and diluted fluorine systems | Enabled more controlled fluorination reactions |

| 1930s-1940s | Development of electrochemical fluorination | Provided alternatives to elemental fluorine |

| 1960s-present | Noble gas fluorides and modern electrophilic reagents | Expanded synthetic capabilities for complex fluoroaromatics |

Research Objectives and Scope

The primary research objective in studying 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene centers on understanding the unique electronic and structural properties that arise from the combination of multiple fluorine substituents, difluoromethoxy functionality, and bromine substitution within a single aromatic framework. This compound represents an excellent model system for investigating the cumulative effects of diverse halogen substitution patterns on aromatic reactivity, with particular emphasis on how the electron-withdrawing properties of multiple fluorine atoms influence the overall electronic distribution and chemical behavior of the molecule. The systematic study of such polyfluorinated aromatic compounds provides fundamental insights into structure-activity relationships that are essential for rational molecular design in pharmaceutical and materials science applications.

A secondary research objective involves elucidating the synthetic accessibility and transformation chemistry of this polyfluorinated benzene derivative, with focus on developing efficient synthetic routes that can accommodate the challenging reactivity profile associated with highly fluorinated aromatic systems. The presence of both electrophilic bromine and nucleophilic difluoromethoxy substituents creates opportunities for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitution processes, and functional group manipulations. Understanding the regioselectivity and mechanistic pathways of these transformations is crucial for developing practical synthetic applications and expanding the utility of this compound class in organic synthesis.

The scope of investigation encompasses both fundamental physical organic chemistry studies and applied synthetic methodology development, with particular attention to the unique challenges posed by fluoroaromatic systems. Research in this area must address the decreased stability of lithiated intermediates that is characteristic of fluoroaromatic compounds, requiring specialized metalation and functionalization strategies such as trans-metal-trapping techniques. The electronic properties of the compound, including molecular orbital contributions from fluorine substituents and their impact on aromatic stability, represent critical areas of investigation that can inform broader understanding of fluoroaromatic chemistry principles.

Furthermore, the research scope includes detailed investigation of the physicochemical properties that make this compound and its derivatives valuable for specific applications. The thermal stability, chemical resistance, and electronic properties conferred by the polyfluorinated structure require systematic characterization to establish structure-property relationships. This comprehensive approach to studying this compound will contribute to the broader scientific understanding of fluoroaromatic chemistry while providing practical insights for synthetic chemistry and materials science applications.

| Research Focus Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Electronic Properties | Investigation of fluoromaticity effects and molecular orbital contributions | Enhanced understanding of fluorine substitution impact on aromatic stability |

| Synthetic Methodology | Development of regioselective synthesis and functionalization protocols | Improved synthetic accessibility for polyfluorinated aromatic compounds |

| Structure-Activity Relationships | Correlation of substitution patterns with chemical and physical properties | Predictive models for fluoroaromatic molecular design |

| Applications Development | Exploration of pharmaceutical and materials science applications | Identification of novel uses for polyfluorinated aromatic scaffolds |

Propiedades

IUPAC Name |

2-bromo-5-(difluoromethoxy)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHUXGBUZPYSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene typically involves the bromination of a difluoromethoxy-difluorobenzene precursor. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound .

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The difluoromethoxy group can participate in oxidation reactions, leading to the formation of difluoromethoxy-substituted quinones or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide or thiolates, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Aplicaciones Científicas De Investigación

2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as liquid crystals and polymers.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can form hydrogen bonds or van der Waals interactions with target molecules, influencing their activity and function . The compound’s electron-withdrawing fluorine atoms can also modulate the electronic properties of the benzene ring, affecting its reactivity and binding affinity .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares key molecular parameters of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene with analogs:

Actividad Biológica

2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is a halogenated aromatic compound characterized by the presence of bromine and difluoromethoxy substituents on a benzene ring. This unique structure imparts distinct chemical properties that make it a subject of interest in medicinal chemistry and biological research. The compound's potential biological activities are linked to its ability to interact with various molecular targets, influencing enzymatic and receptor functions.

The molecular formula of this compound is . Its molecular weight is approximately 239.0 g/mol. The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound can be attributed to the following mechanisms:

- Hydrogen Bonding : The difluoromethoxy group can participate in hydrogen bonding with biological macromolecules, facilitating interactions with proteins and nucleic acids.

- Hydrophobic Interactions : The fluorinated groups enhance hydrophobic interactions, allowing the compound to fit into hydrophobic pockets of enzymes and receptors.

- Electrophilic Reactions : The bromine atom can undergo nucleophilic substitution reactions, potentially modifying enzyme activity or receptor binding sites.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts. Here are some notable findings:

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition studies revealed that the compound could modulate the activity of these enzymes, suggesting potential applications in drug design to enhance therapeutic efficacy or reduce toxicity.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The results demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking Alzheimer's disease. This highlights its potential role in neuropharmacology.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-4-fluoro-5-(difluoromethoxy)benzene | Similar structure but fewer fluorine atoms | Moderate antibacterial activity | |

| 5-Fluoro-1-(difluoromethoxy)-2-nitrobenzene | Contains a nitro group; potential for different reactivity | Limited enzyme inhibition | |

| 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene | Chlorine instead of bromine; may exhibit different reactivity | Lower anticancer efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.